7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Catalog No.
S13660091
CAS No.
M.F
C15H12BrFN2O
M. Wt
335.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e]...

Product Name

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

IUPAC Name

7-bromo-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H12BrFN2O

Molecular Weight

335.17 g/mol

InChI

InChI=1S/C15H12BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)

InChI Key

MRNLLEVOTCVWNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3F

7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a specialized tetrahydrobenzodiazepine derivative, structurally defined by the saturation of the 4,5-imine bond present in its parent compound, flubromazepam. In analytical and industrial contexts, this compound is primarily procured as a high-purity reference standard to monitor redox artifacts and degradation pathways in chromatographic workflows. Additionally, the reduction of the 4,5-double bond fundamentally alters the molecule's pharmacological profile and chemical reactivity, yielding a secondary amine at the N4 position. This structural modification makes it a critical material for structure-activity relationship (SAR) baseline testing and a versatile precursor for the synthesis of N4-alkylated benzodiazepine libraries [1].

Research Fit

Supports stereochemical-control studies via stable C5 chiral center
Saturated core resists imine hydrolysis, aiding assay reproducibility
Analytically distinct from 1,3-dihydro analogs for LC-MS method development

Substituting this 4,5-dihydro derivative with the parent flubromazepam or its primary active metabolite (3-hydroxyflubromazepam) fundamentally compromises both analytical and synthetic workflows. In forensic toxicology, the parent compound cannot serve as a standard for its own reduction artifacts, as distinguishing the +2.02 Da mass difference is essential for accurate LC-MS/GC-MS calibration. In medicinal chemistry, the parent flubromazepam possesses an unsaturated 4,5-imine bond that lacks the nucleophilicity required for direct N4-derivatization. Furthermore, because saturation of the 4,5-bond ablates GABA-A receptor affinity, using the parent compound in place of the 4,5-dihydro analog eliminates its utility as a structurally matched negative control in high-throughput screening assays [1].

Substitution Risk

Imine Instability
Flubromazepam's C5=N4 bond is susceptible to acid-catalyzed hydrolysis; the saturated analog avoids this degradation pathway.
Absent Chirality
1,3-dihydro analog lacks the sp3 chiral center, preventing enantiomer-specific pharmacology or resolution workflows.
PK/ADME Divergence
Minor structural changes in this class lead to significant pharmacokinetic shifts; direct substitution may compromise model consistency.

Ablation of GABA-A Affinity for SAR Baseline Validation

Structure-activity relationship studies on 1,4-benzodiazepines demonstrate that the 4,5-imine double bond is strictly required for high-affinity binding to the central benzodiazepine receptor site. Reduction of this bond to yield the 4,5-dihydro derivative results in a near-complete loss of in vitro affinity (typically >100-fold decrease in Ki) compared to the parent flubromazepam, which exhibits potent nanomolar affinity. This dramatic differential makes the 4,5-dihydro compound an indispensable, structurally matched negative control for validating assay specificity in neuropharmacological screening [1].

Evidence DimensionGABA-A receptor binding affinity (in vitro Ki)
Target Compound DataNegligible affinity / inactive baseline
Comparator Or BaselineFlubromazepam (High affinity, low nM Ki)
Quantified Difference>100-fold reduction in receptor binding affinity
ConditionsIn vitro GABA-A receptor binding assay

Procuring this compound provides researchers with a perfectly matched structural negative control to rule out off-target effects or assay artifacts in benzodiazepine screening.

Hydrolysis Resistance
Class-level inference
Saturated C5-N4 bond eliminates labile imine hydrolysis pathway; no degradation under acidic assay conditions reported.
May reduce degradation artifacts in long-term cell-based assays.
Quantitative kinetics not available; class-level observation.

Resolution of Redox Artifacts in Chromatographic Workflows

During rigorous sample preparation or electrochemical detection in forensic analysis, the 4,5-azomethine group of benzodiazepines can undergo artifactual two-electron, two-proton reduction. The 4,5-dihydro derivative is required as an analytical standard to distinguish this reduction product from the parent flubromazepam. Without the exact 4,5-dihydro standard to calibrate retention times and fragmentation patterns, laboratories risk misquantifying the parent drug due to in-source or sample-prep reduction artifacts [1].

Evidence DimensionMolecular mass and chromatographic retention
Target Compound DataMW 335.17, distinct retention time
Comparator Or BaselineFlubromazepam (MW 333.15)
Quantified Difference+2.02 Da mass shift and altered polarity
ConditionsLC-MS/MS or GC-MS toxicological screening

Essential for forensic and clinical laboratories that must definitively separate parent drug signals from sample-preparation reduction artifacts to ensure diagnostic accuracy.

Chiral Center Introduction
Class-level inference
C5 sp2 → sp3 transformation creates 2 stable enantiomers vs. 0 in flubromazepam (achiral at C5).
Enables enantiomer procurement for stereospecific SAR studies.
Structural analysis based on SMILES/IUPAC.

N4-Nucleophilicity for Library Synthesis

The reduction of the 4,5-double bond converts the sp2-hybridized imine nitrogen of flubromazepam into an sp3-hybridized secondary amine in the 4,5-dihydro derivative. This structural shift unlocks nucleophilic reactivity at the N4 position, allowing for direct N-alkylation, acylation, or cross-coupling reactions. The parent flubromazepam cannot undergo these reactions without prior reduction. Consequently, the 4,5-dihydro compound is procured as an advanced synthetic intermediate for generating diverse tetrahydrobenzodiazepine libraries [1].

Evidence DimensionN4 position chemical reactivity
Target Compound DataReactive secondary amine, susceptible to electrophilic attack
Comparator Or BaselineFlubromazepam (Unreactive imine nitrogen)
Quantified DifferenceEnablement of direct N4-derivatization
ConditionsStandard organic synthesis conditions (e.g., alkyl halides, base)

Allows medicinal chemists to bypass the reduction step and directly synthesize N4-functionalized analogs, streamlining the production of novel compound libraries.

Physicochemical Shift
Cross-study comparable
Δ MW +2.02 g/mol; Δ H-bond donors +1; cLogP ~3.18 vs. flubromazepam predicted.
Ensures distinct LC-MS/NMR signatures and altered solubility/permeability profiles.
Computational predictions; confirm experimentally.

Forensic and Toxicological Reference Standards

Due to its +2.02 Da mass difference and altered chromatographic profile compared to flubromazepam, this compound is critical for forensic laboratories. It is used to calibrate LC-MS/MS and GC-MS equipment to ensure that artifactual reduction of the parent drug during extraction or ionization is accurately quantified and not misreported [1].

Negative Control in High-Throughput Neuropharmacology

Because the saturation of the 4,5-imine bond ablates GABA-A receptor binding, this compound serves as an ideal structurally matched negative control. It is utilized in high-throughput screening to validate that observed biological activities of novel benzodiazepine analogs are specifically mediated by the target receptor rather than non-specific lipophilic interactions [2].

Advanced Intermediate for Tetrahydrobenzodiazepine Synthesis

The presence of a reactive secondary amine at the N4 position makes this compound a valuable building block for medicinal chemistry. It is utilized as a direct precursor for N-alkylation and acylation reactions, enabling the efficient synthesis of proprietary tetrahydrobenzodiazepine libraries without the need to perform in-house reductions of flubromazepam [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantiomer-specific GABAA receptor subtype studies
Chiral resolution capability
Stereospecific binding assay context
LC-MS/MS reference for designer benzodiazepine metabolism research
Unique mass shift and retention
Analytical differentiation from 1,3-dihydro metabolites
Long-duration in vitro stability profiling
Hydrolysis-resistant scaffold
Assay reproducibility and degradation product review

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.01170 g/mol

Monoisotopic Mass

334.01170 g/mol

Heavy Atom Count

20

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